![molecular formula C19H13Cl3N2OS B2545900 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 478030-99-8](/img/structure/B2545900.png)
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
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Description
“2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime” is a chemical compound with the molecular formula C19H13Cl3N2OS . It is also known as 3-Pyridinecarboxaldehyde, 2-[(4-chlorophenyl)thio]-, O-[(3,4-dichlorophenyl)methyl]oxime .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. Unfortunately, the specific structural details are not provided in the available literature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 423.74. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available literature .Scientific Research Applications
Chemical Synthesis and Reactivity
Oximes and their derivatives, including those with sulfanyl substituents, are valuable in synthetic chemistry for their ability to undergo a variety of reactions, leading to the formation of amines, cyano and nitro compounds, carbonyl compounds, and heterocyclic compounds such as pyrroles, imidazoles, and pyridines. Their complexation with metal salts like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II) is also significant, indicating their potential in the synthesis of metal complexes and organometallic compounds (Musaev et al., 2020).
Catalysis and Oxidation Reactions
Sulfanyl-substituted compounds demonstrate potential in catalysis and oxidation reactions. For example, the catalytic activity of oxo-rhenium complexes in the oxidation of alcohols to their corresponding aldehydes and ketones, using sulfoxide as an oxidant, showcases the role of sulfanyl groups in facilitating these processes (Sousa et al., 2013).
Photochemical Properties
The photochemical behavior of sulfanyl-substituted compounds, particularly their degradation mediated by reactive oxygen species, highlights their potential environmental applications. Studies on the photodegradation of polychlorinated compounds suggest that sulfanyl groups could influence the photodegradation pathways and rates, relevant for understanding the environmental fate of these compounds (Ge et al., 2019).
Application in Organic Synthesis
The role of oximes in the synthesis of heterocyclic compounds and as intermediates in fine organic synthesis underscores the potential of "2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime" in contributing to the development of new materials and bioactive molecules. The preparation of aminocyclopropane carboxylic acids from sulfanyl-substituted oxazolones demonstrates the versatility of these compounds in organic synthesis (Clerici et al., 1999).
properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-15-4-6-16(7-5-15)26-19-14(2-1-9-23-19)11-24-25-12-13-3-8-17(21)18(22)10-13/h1-11H,12H2/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXWSJFZSUDLOK-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NOCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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